![molecular formula C17H12IN3O2S2 B2374703 N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide CAS No. 685107-89-5](/img/structure/B2374703.png)
N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide” is a chemical compound . It is part of a series of imidazo[1,2-a]pyridine derivatives that have been synthesized and evaluated for biological activity .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H10IN3/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H,15H2 .Scientific Research Applications
Synthesis Techniques
- N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide is involved in novel synthesis techniques. For example, one study outlines a one-pot synthesis method for imidazo[1,2-a]pyridin-3-yl sulfonamides, demonstrating efficient production methods for such compounds (Rozentsveig et al., 2013).
Biochemical and Anticancer Research
- Sulfonamide derivatives, including those with thiophene and imidazo[1,2-a]pyridin moieties, have been extensively studied for their potential anticancer and radiosensitizing properties. These compounds show promise in inhibiting the growth of certain cancer cell lines (Ghorab et al., 2015).
Insecticidal Applications
- Some sulfonamide thiazole derivatives, related to the chemical structure , have been investigated as insecticidal agents against pests like the cotton leafworm. This highlights the potential agricultural applications of such compounds (Soliman et al., 2020).
Antibacterial Properties
- There's research into the antimicrobial properties of sulfonamide derivatives, indicating the potential of this compound in this domain. Such studies showcase their effectiveness against various bacterial strains (Azab et al., 2013).
Antioxidant Studies
- Novel indole derivatives, incorporating thiophene and imidazo[1,2-a]pyridine, have been explored for their antioxidant properties. This suggests a potential research application of the compound in understanding and developing antioxidants (Aziz et al., 2021).
Mechanism of Action
Target of Action
The primary target of N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide is Rab geranylgeranyl transferase (RGGT) . RGGT is an enzyme responsible for the posttranslational prenylation of Rab GTPases, which are involved in a wide variety of critical cell processes connected with membrane and vesicle trafficking .
Mode of Action
The compound interacts with its target, RGGT, by inhibiting the enzyme’s activity . This inhibition disrupts the prenylation of Rab11A, a specific Rab GTPase . The disruption of Rab11A prenylation affects the normal functioning of the Rab GTPase, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the Rab geranylgeranyl transferase pathway . This pathway is involved in the posttranslational modification of Rab GTPases, which are key regulators of intracellular membrane trafficking . By inhibiting RGGT, the compound disrupts this pathway, leading to downstream effects on cellular processes .
Result of Action
The result of the compound’s action is the disruption of Rab11A prenylation . This disruption affects the normal functioning of Rab11A, leading to changes in cellular processes . The compound has been shown to inhibit Rab11A prenylation at a concentration of 25 μM, making it a potent inhibitor .
Properties
IUPAC Name |
N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12IN3O2S2/c18-13-6-7-16-19-15(11-21(16)10-13)12-3-1-4-14(9-12)20-25(22,23)17-5-2-8-24-17/h1-11,20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDILYNIUGURROW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C3=CN4C=C(C=CC4=N3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12IN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
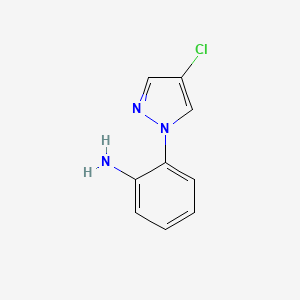

![8-((4-Acetylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2374622.png)
![N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2374624.png)
![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile](/img/structure/B2374626.png)

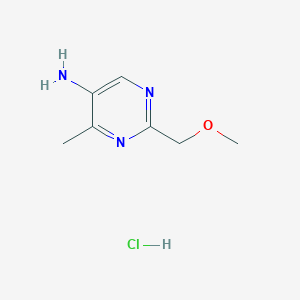
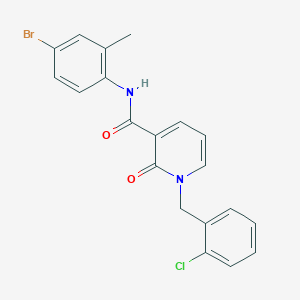
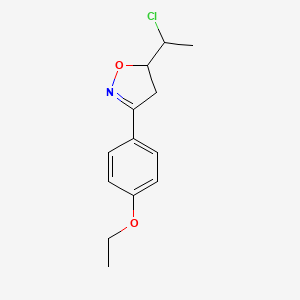
![1-[6-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2374637.png)
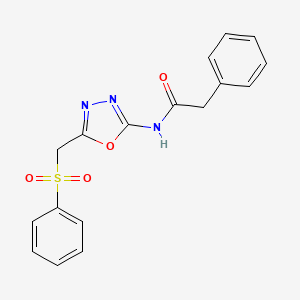

![3-{octahydrocyclopenta[c]pyrrol-2-yl}-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2374641.png)
![(3E)-3-(1H-indol-3-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2374643.png)
